molecular formula C7H12N2O B13076713 3,3-Dimethylmorpholine-2-carbonitrile

3,3-Dimethylmorpholine-2-carbonitrile

Cat. No.: B13076713
M. Wt: 140.18 g/mol
InChI Key: DGOQBYUSMSPICQ-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It is characterized by a morpholine ring substituted with two methyl groups and a nitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with suitable nitrile precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3,3-Dimethylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3,3-dimethylmorpholine-2-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-4H2,1-2H3

InChI Key

DGOQBYUSMSPICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1)C#N)C

Origin of Product

United States

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